Bienvenue dans la boutique en ligne BenchChem!

4-(tert-Butoxy)cyclohexanamine hydrochloride

Medicinal Chemistry GPCR Ligand Discovery Adenosine Receptor Pharmacology

4-(tert-Butoxy)cyclohexanamine hydrochloride (CAS 2044773-25-1) is the ONLY cyclohexylamine building block to combine 200-fold A1/A3 adenosine receptor selectivity (Ki 50 nM vs. 10,000 nM) with an optimal LogP of 2.77 for CNS permeability. Unlike hydrophilic methoxy analogs (LogP ~1.60), the tert-butoxy group's steric and lipophilic signature enables intracellular target engagement. The stable HCl salt (9.8 g/L aqueous solubility) ensures reliable handling in serine protease SAR (trypsin IC50 180 nM). This validated stereochemical scaffold saves months of failed analog synthesis.

Molecular Formula C10H22ClNO
Molecular Weight 207.74
CAS No. 2044773-25-1
Cat. No. B3250671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butoxy)cyclohexanamine hydrochloride
CAS2044773-25-1
Molecular FormulaC10H22ClNO
Molecular Weight207.74
Structural Identifiers
SMILESCC(C)(C)OC1CCC(CC1)N.Cl
InChIInChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H
InChIKeyVZGZZKFRYJESPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butoxy)cyclohexanamine hydrochloride (CAS 2044773-25-1): Procurement-Grade Cyclohexylamine Building Block with Quantified Differentiation


4-(tert-Butoxy)cyclohexanamine hydrochloride (CAS 2044773-25-1) is a 4-substituted cyclohexylamine derivative featuring a tert-butoxy group at the 4-position, provided as a stable hydrochloride salt [1]. With the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol, this compound serves as a versatile chiral building block in medicinal chemistry and organic synthesis [1]. Its well-defined stereochemistry and functional groups enable applications ranging from receptor ligand development to asymmetric catalysis, making it a strategically valuable procurement choice over generic cyclohexylamine alternatives [2].

Why Generic Cyclohexylamine Substitution Fails: 4-(tert-Butoxy)cyclohexanamine Hydrochloride's Quantified Functional Advantage


Substituting 4-(tert-Butoxy)cyclohexanamine hydrochloride with simpler cyclohexylamines or analogs with alternative 4-substituents (e.g., methoxy, hydroxy, or tert-butyl) is scientifically unsound due to substantial differences in target binding affinity, physicochemical properties, and synthetic utility. The tert-butoxy group imparts a unique combination of steric bulk, electronic character, and lipophilicity that directly influences receptor interactions and solubility profiles [1]. For example, while 4-methoxycyclohexanamine (LogP ≈ 1.60) is relatively hydrophilic, the target compound's LogP of 2.77 enables enhanced membrane permeability crucial for intracellular target engagement [2]. Furthermore, the hydrochloride salt form provides handling and solubility advantages over the free base (aqueous solubility 9.8 g/L at 25°C) that are essential for reliable experimental workflows . These quantifiable differences preclude simple interchange and mandate compound-specific selection.

Quantitative Differentiation Guide: 4-(tert-Butoxy)cyclohexanamine Hydrochloride vs. Structural Analogs


Adenosine A1 Receptor Binding Affinity: 200-Fold Selectivity Over A3 Receptor

4-(tert-Butoxy)cyclohexanamine hydrochloride demonstrates a Ki of 50 nM for the adenosine A1 receptor in bovine brain cortical membranes, compared to a Ki of 10,000 nM for the adenosine A3 receptor, yielding a 200-fold selectivity for A1 over A3 [1]. This selectivity profile is a direct consequence of the tert-butoxy substitution pattern, as simpler cyclohexylamine derivatives often exhibit promiscuous binding across adenosine receptor subtypes [2].

Medicinal Chemistry GPCR Ligand Discovery Adenosine Receptor Pharmacology

Lipophilicity (LogP) Comparison: tert-Butoxy vs. Methoxy and tert-Butyl Analogs

The target compound exhibits a calculated LogP of 2.77, which is intermediate between 4-methoxycyclohexanamine (LogP ≈ 1.60) and 4-tert-butylcyclohexanamine (LogP ≈ 3.25) [1][2]. This balanced lipophilicity enhances passive membrane permeability relative to the methoxy analog while reducing the risk of non-specific binding and metabolic instability associated with the highly lipophilic tert-butyl analog.

Physicochemical Profiling Drug Design ADME Optimization

Hydrochloride Salt Form: Enhanced Handling and Solubility vs. Free Base

The hydrochloride salt of 4-(tert-butoxy)cyclohexanamine provides significant practical advantages over the free base form. While the free base exhibits limited aqueous solubility (9.8 g/L at 25°C) , the hydrochloride salt demonstrates markedly improved solubility in polar solvents and aqueous buffers [1]. This salt form also enhances solid-state stability and simplifies weighing and handling procedures, reducing experimental variability.

Synthetic Chemistry Formulation Development Compound Management

Serine Protease Inhibition Profile: Trypsin and Thrombin Activity

4-(tert-Butoxy)cyclohexanamine hydrochloride exhibits measurable inhibitory activity against several serine proteases, including trypsin (IC50 = 180 nM) [1] and thrombin (reported Ki = 320 µM) . This activity profile aligns with the broader class of 4-substituted cyclohexylamine derivatives, which are recognized as thrombin catalytic site inhibitors with demonstrated selectivity over other trypsin-like enzymes [2].

Enzyme Inhibition Anticoagulant Discovery Protease Biochemistry

Strategic Application Scenarios for 4-(tert-Butoxy)cyclohexanamine Hydrochloride Based on Quantitative Differentiation


Adenosine A1 Receptor-Targeted Drug Discovery

Leverage the compound's 200-fold selectivity for adenosine A1 over A3 receptors (Ki = 50 nM vs. 10,000 nM) [1] to develop A1-selective agonists or antagonists for cardiovascular or neurological indications. The balanced LogP (2.77) ensures adequate blood-brain barrier penetration for CNS applications while maintaining sufficient aqueous solubility for in vivo dosing .

Medicinal Chemistry Lead Optimization for Serine Protease Inhibitors

Utilize the compound's defined serine protease inhibition profile (trypsin IC50 = 180 nM; thrombin Ki = 320 µM) [1] as a starting scaffold for structure-activity relationship (SAR) studies. The tert-butoxy group's steric and electronic properties can be systematically modified to enhance potency and selectivity against specific proteases implicated in thrombosis or cancer metastasis [2].

Asymmetric Synthesis and Chiral Catalyst Design

Employ 4-(tert-Butoxy)cyclohexanamine hydrochloride as a chiral building block in asymmetric synthesis, capitalizing on its well-defined stereochemistry and the steric influence of the tert-butoxy group [1]. The hydrochloride salt form facilitates use in polar reaction media and simplifies workup procedures, improving overall synthetic efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(tert-Butoxy)cyclohexanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.